Cas no 898755-75-4 (4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-ethoxybutyrophenone)

4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-ethoxybutyrophenone is a specialized organic compound featuring a ketal-protected carbonyl group and an ethoxy-substituted aromatic ring. Its structural design enhances stability under reactive conditions, making it suitable for use as an intermediate in fine chemical synthesis, particularly in pharmaceuticals and agrochemicals. The presence of the dioxane ring offers steric protection, improving selectivity in multi-step reactions. The ethoxy group further contributes to controlled reactivity, facilitating targeted functionalization. This compound is valued for its synthetic versatility, enabling efficient transformations in complex molecular frameworks while maintaining high purity and yield. Its well-defined properties make it a reliable choice for advanced research and industrial applications.
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-ethoxybutyrophenone structure
898755-75-4 structure
Product Name:4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-ethoxybutyrophenone
CAS No:898755-75-4
MF:C18H26O4
MW:306.396646022797
CID:1946479
PubChem ID:24727902
Update Time:2025-05-24

4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-ethoxybutyrophenone Chemical and Physical Properties

Names and Identifiers

    • 4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(2-ethoxyphenyl)butan-1-one
    • 4-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)-2'-ETHOXYBUTYROPHENONE
    • CTK5G4016
    • AG-H-63818
    • KB-187217
    • 898755-75-4
    • DTXSID40645999
    • MFCD03844294
    • AKOS016023310
    • 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-ethoxybutyrophenone
    • MDL: MFCD03844294
    • Inchi: 1S/C18H26O4/c1-4-20-16-10-6-5-8-14(16)15(19)9-7-11-17-21-12-18(2,3)13-22-17/h5-6,8,10,17H,4,7,9,11-13H2,1-3H3
    • InChI Key: FALSBGJLRCITLS-UHFFFAOYSA-N
    • SMILES: O1C(CCCC(C2C=CC=CC=2OCC)=O)OCC(C)(C)C1

Computed Properties

  • Exact Mass: 306.18300
  • Monoisotopic Mass: 306.18310931Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 7
  • Complexity: 343
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 44.8Ų

Experimental Properties

  • Density: 1.03
  • Boiling Point: 411.4°C at 760 mmHg
  • Flash Point: 178.5°C
  • Refractive Index: 1.488
  • PSA: 44.76000
  • LogP: 3.83740

4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-ethoxybutyrophenone Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-ethoxybutyrophenone Pricemore >>

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Additional information on 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-ethoxybutyrophenone

Research Brief on 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-ethoxybutyrophenone (CAS: 898755-75-4)

In recent years, the compound 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-ethoxybutyrophenone (CAS: 898755-75-4) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The following research brief synthesizes the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and potential clinical applications.

The synthesis of 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-ethoxybutyrophenone involves a multi-step process that leverages advanced organic chemistry techniques. Recent studies have optimized the synthetic pathway to improve yield and purity, which is critical for its application in drug development. The compound's structure includes a dioxane ring and an ethoxybutyrophenone moiety, which contribute to its stability and bioavailability. Researchers have also explored its derivatives to enhance its pharmacological profile.

Pharmacological studies have revealed that 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-ethoxybutyrophenone exhibits notable activity in modulating specific biological pathways. For instance, it has been identified as a potential inhibitor of certain enzymes involved in inflammatory processes, making it a candidate for anti-inflammatory drug development. Additionally, preliminary in vitro and in vivo studies suggest its efficacy in targeting cancer cells, with minimal cytotoxicity to normal cells, highlighting its therapeutic window.

Recent advancements in computational chemistry have further elucidated the compound's mechanism of action. Molecular docking simulations indicate that it binds selectively to target proteins, disrupting their function and leading to downstream therapeutic effects. These findings are supported by experimental data, which demonstrate dose-dependent responses in relevant biological assays. Such insights are invaluable for the rational design of next-generation therapeutics based on this scaffold.

Despite these promising results, challenges remain in the development of 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-ethoxybutyrophenone as a viable drug candidate. Issues such as metabolic stability, pharmacokinetics, and scalability of synthesis need to be addressed. Ongoing research is focused on overcoming these hurdles through structural modifications and formulation strategies. Collaborative efforts between academia and industry are expected to accelerate its translation into clinical trials.

In conclusion, 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-ethoxybutyrophenone represents a compelling area of research in chemical biology and drug discovery. Its unique structural and pharmacological properties offer a foundation for developing novel therapeutics. Continued investigation into its mechanisms and optimization of its properties will be crucial for realizing its full potential in addressing unmet medical needs.

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